molecular formula C13H17ClF3NO B1397678 3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219960-58-3

3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1397678
M. Wt: 295.73 g/mol
InChI Key: FZXJLAOFLXGBPX-UHFFFAOYSA-N
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Description

“3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 614731-26-9 . It has a molecular weight of 295.73 . The IUPAC name for this compound is 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in a review . The review mentions that the major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Molecular Structure Analysis

The molecular structure of “3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” can be represented by the InChI code: 1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H .


Chemical Reactions Analysis

The review on the synthesis and application of trifluoromethylpyridines provides an overview of the synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

It has a molecular weight of 295.73 . The storage temperature is room temperature .

Scientific Research Applications

Chemical Structure and Properties

Research has delved into the structures of compounds similar to 3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, focusing on their dihedral angles and distances between atoms. These studies contribute to understanding the molecular configuration and potential interactions of such compounds in various applications. For example, Li et al. (2005) examined the structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, revealing insights into their molecular interactions through C-H...O linkages (Li et al., 2005).

Synthesis and Analytical Techniques

Advancements in synthesis and analytical characterization of compounds similar to 3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride are crucial. Jayachandra et al. (2018) discussed the identification and characterization of related substances in multidrug-resistant tuberculosis treatments, emphasizing the importance of NMR, FT-IR, and HRMS techniques in determining compound structures (Jayachandra et al., 2018).

Potential Medicinal Applications

Research on compounds structurally similar to 3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride has explored their potential in medicinal applications. For instance, Waterhouse et al. (1997) synthesized halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands, investigating their affinity and selectivity in vitro and their in vivo evaluation, suggesting potential therapeutic applications (Waterhouse et al., 1997).

Metabolic Studies and Pharmacological Insights

Further research has focused on understanding the metabolic activity of compounds structurally related to 3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride. Massicot et al. (1985) studied the metabolic activity of a similar compound in obese rats, offering insights into potential metabolic pathways and effects (Massicot et al., 1985).

Molecular Design and Drug Development

The synthesis and evaluation of compounds related to 3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride have implications for drug design. Kumar et al. (2004) synthesized and characterized certain 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, assessing their antidepressant activity, thereby contributing to the understanding of molecular design in drug development (Kumar et al., 2004).

properties

IUPAC Name

3-[[2-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-5-1-2-6-12(11)18-9-10-4-3-7-17-8-10;/h1-2,5-6,10,17H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXJLAOFLXGBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

CAS RN

1219960-58-3
Record name Piperidine, 3-[[2-(trifluoromethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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